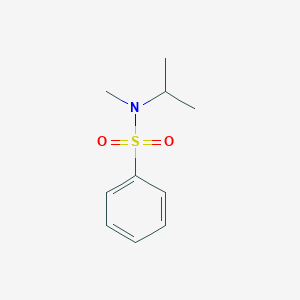
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives and has been shown to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and proteins, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to exhibit anticonvulsant and sedative properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
实验室实验的优点和局限性
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it interacts with. This could lead to the development of more targeted drugs and therapies. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases and disorders, such as cancer and Alzheimer's disease. Finally, more research could be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in laboratory settings.
合成方法
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-ethyl-5-methyl-1,2-oxazol-4-ylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-ethyl-5-methyl-1-(2-phenyl-2-oxoethyl)-1,2-oxazolidin-4-one. The second step involves the reaction of this intermediate with azepane in the presence of a base such as sodium hydride. This reaction results in the formation of Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone.
科学研究应用
Azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has been studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a potential candidate for further research in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases and disorders.
属性
IUPAC Name |
azepan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-11-12(10(2)17-14-11)13(16)15-8-6-4-5-7-9-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSFSIYBYDQINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
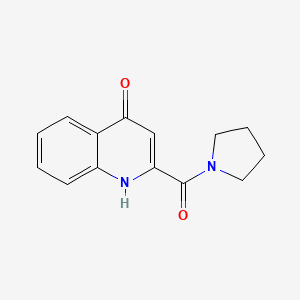
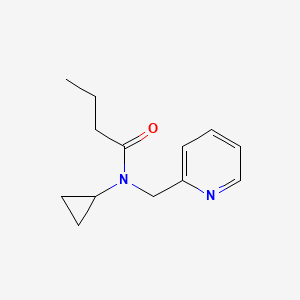
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
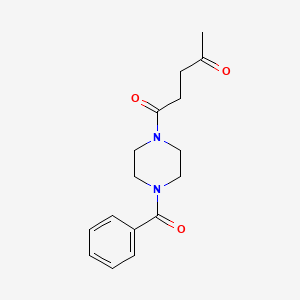
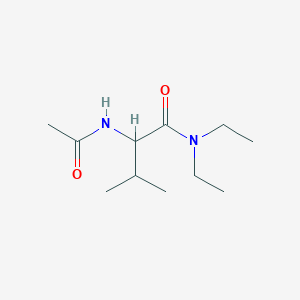
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
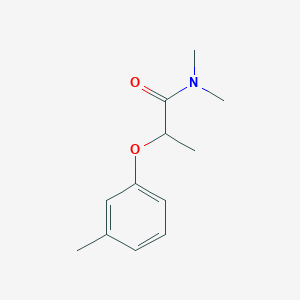
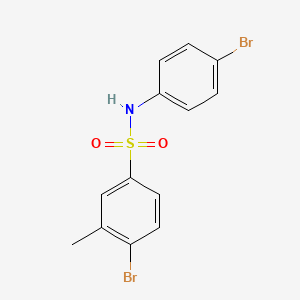
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
